Esmirtazapine

Descripción

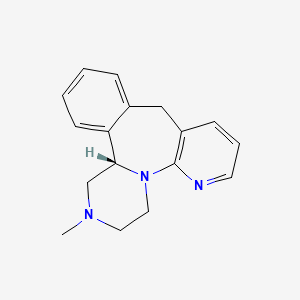

Structure

3D Structure

Propiedades

IUPAC Name |

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029320 | |

| Record name | (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in methanol and chloroform mg/mL (20 °C) | |

| Record name | Esmirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61337-87-9 | |

| Record name | Esmirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61337-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esmirtazapine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esmirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESMIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4685R51V7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Esmirtazapine's Mechanism of Action on Sleep Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of esmirtazapine on sleep architecture. This compound, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic antidepressant that has been investigated for the treatment of insomnia.[1] Its effects on sleep are primarily mediated through its potent antagonist activity at multiple receptor sites, leading to significant alterations in sleep continuity and structure.

Core Mechanism of Action

This compound's hypnotic effects are attributed to its high-affinity antagonism of histamine H1 and serotonin 5-HT2A receptors.[2][3][4] It also possesses antagonist properties at α2-adrenergic receptors, contributing to its overall pharmacological profile.[1][5]

Histamine H1 Receptor Antagonism

The sedative properties of this compound are largely driven by its potent inverse agonism at the histamine H1 receptor.[1] Histamine is a key neurotransmitter in the tuberomammillary nucleus of the hypothalamus, promoting wakefulness. By blocking the H1 receptor, this compound inhibits this wakefulness-promoting signal, leading to sedation and a reduction in sleep latency.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is another crucial component of this compound's effect on sleep architecture.[2][3] Blockade of these receptors has been linked to an increase in slow-wave sleep (SWS), also known as deep sleep.[6][7][8][9] This effect is thought to contribute to the subjective improvement in sleep quality reported by individuals taking the medication.[7] Additionally, 5-HT2A antagonism may play a role in reducing awakenings during the night.[8]

Alpha-2 Adrenergic Receptor Antagonism

This compound's antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors leads to an increase in the release of norepinephrine and serotonin.[10] While this is a primary mechanism for its antidepressant effects, it may also indirectly influence sleep. Some research suggests that this modulation of noradrenergic and serotonergic systems could impact REM sleep, although studies on this compound's direct effects on REM sleep have shown varied results.[11][12][13]

Quantitative Effects on Sleep Architecture

Clinical trials have demonstrated this compound's efficacy in improving several key sleep parameters as measured by polysomnography (PSG) and patient-reported outcomes.

| Sleep Parameter | Dosage | Change from Baseline/Placebo | Study Population | Citation |

| Total Sleep Time (TST) - PSG | 1.5 mg, 3.0 mg, 4.5 mg | Increased by at least 25 minutes vs. placebo | Primary Insomnia Patients (18-65 years) | [14] |

| Total Sleep Time (TST) - Patient-Reported | 1.5 mg, 3.0 mg, 4.5 mg | Increased by 30-40 minutes vs. placebo | Primary Insomnia Patients | [15] |

| Total Sleep Time (TST) - Self-Reported | 4.5 mg | 48.7-minute increase vs. placebo over 4-6 months | Chronic Primary Insomnia Outpatients | [16][17] |

| Wake Time After Sleep Onset (WASO) - PSG | 3.0 mg | Median decrease of 52.0 minutes vs. 20.5 min for placebo | Adults with Primary Insomnia | [3] |

| Wake Time After Sleep Onset (WASO) - PSG | 4.5 mg | Median decrease of 53.6 minutes vs. 20.5 min for placebo | Adults with Primary Insomnia | [3] |

| Wake Time After Sleep Onset (WASO) - PSG | 3.0 mg, 4.5 mg | Significantly improved vs. placebo (P ≤ 0.0001) | Primary Insomnia Patients (18-65 years) | [14] |

| Latency to Persistent Sleep (LPS) - PSG | 3.0 mg, 4.5 mg | Significantly improved vs. placebo (P ≤ 0.01) | Primary Insomnia Patients (18-65 years) | [14] |

| Sleep Latency (SL) - Patient-Reported | 1.5 mg, 3.0 mg, 4.5 mg | Decreased by ~12 minutes for all doses vs. placebo | Primary Insomnia Patients | [15] |

| Number of Awakenings - Patient-Reported | 4.5 mg | Significantly reduced vs. placebo | Primary Insomnia Patients | [15] |

| Slow Wave Sleep (SWS) | 30 mg (Mirtazapine) | Significantly increased | Healthy Volunteers | [12] |

| Stage 1 Sleep | 30 mg (Mirtazapine) | Significantly decreased | Healthy Volunteers | [12] |

| REM Sleep | 30 mg (Mirtazapine) | No significant effect | Healthy Volunteers | [12] |

Experimental Protocols

The following outlines a typical experimental methodology employed in clinical trials evaluating the efficacy of this compound on sleep architecture.

Study Design: A randomized, double-blind, placebo-controlled, crossover, or parallel-group study is commonly used.

Participant Population:

-

Inclusion Criteria: Adult patients (typically 18-65 years) with a diagnosis of primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria. Participants often have specific baseline polysomnography parameters, such as a minimum Wake After Sleep Onset (WASO) and a maximum Total Sleep Time (TST).

-

Exclusion Criteria: Individuals with other sleep disorders (e.g., sleep apnea, restless legs syndrome), psychiatric comorbidities, substance abuse, or those taking medications that could affect sleep.

Intervention:

-

Participants are randomized to receive a single nightly dose of this compound (e.g., 1.5 mg, 3.0 mg, 4.5 mg) or a matching placebo.

-

Treatment duration can range from a few nights to several weeks or months.[3][14][16][17]

Data Collection:

-

Polysomnography (PSG): Objective sleep parameters are recorded in a sleep laboratory. This includes electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle activity, respectively. Sleep stages (N1, N2, N3/SWS, REM) are scored according to standardized criteria.

-

Patient-Reported Outcomes: Subjective sleep quality, sleep latency, total sleep time, and any adverse events are collected through daily sleep diaries and questionnaires.

Outcome Measures:

-

Primary Endpoint: Often a key PSG parameter such as Wake After Sleep Onset (WASO) or Total Sleep Time (TST).[3][14]

-

Secondary Endpoints: Other PSG measures like Latency to Persistent Sleep (LPS), number of awakenings, and sleep efficiency, as well as patient-reported outcomes on sleep quality and daytime functioning.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and a typical experimental workflow for a clinical trial.

Caption: Signaling pathway of this compound's action on key receptors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound in non-elderly adult patients with primary insomnia: efficacy and safety from a randomized, 6-week sleep laboratory trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Alpha-2 Blockers - Adrenergic Receptor Pharmacology - Pharmacology for Medicine [picmonic.com]

- 6. [PDF] The effects of mirtazapine on sleep: a placebo controlled, double-blind study in young healthy volunteers. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. droracle.ai [droracle.ai]

- 11. Mirtazapine, but not fluvoxamine, normalizes the blunted REM sleep response to clonidine in depressed patients: implications for subsensitivity of alpha(2)-adrenergic receptors in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of mirtazapine on sleep: a placebo controlled, double-blind study in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Phase 2 Randomized Dose-Finding Study With this compound in Patients With Primary Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and safety of this compound in adult outpatients with chronic primary insomnia: a randomized, double-blind placebo-controlled study and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of this compound in adult outpatients with chronic primary insomnia: a randomized, double-blind placebo-controlled study and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chiral Purity Analysis of (S)-(+)-Mirtazapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to (S)-(+)-mirtazapine and the analytical methodologies for determining its chiral purity. Mirtazapine, a tetracyclic antidepressant, is marketed as a racemic mixture. However, its enantiomers exhibit distinct pharmacological profiles, making the synthesis and analysis of the individual enantiomers, particularly the active (S)-(+)-enantiomer (esmirtazapine), a critical aspect of research and development.

Pharmacological Significance of Mirtazapine Enantiomers

Mirtazapine's therapeutic effects are attributed to its antagonist activity at various neurotransmitter receptors. The two enantiomers, (S)-(+)-mirtazapine and (R)-(−)-mirtazapine, contribute differently to the overall pharmacological profile of the racemic drug. The (S)-(+)-enantiomer is primarily responsible for the antagonism of serotonin 5-HT2A and 5-HT2C receptors, while the (R)-(−)-enantiomer is the main antagonist of the 5-HT3 receptor.[1] Both enantiomers are involved in the antagonism of H1 and α2-adrenergic receptors, though the (S)-(+)-enantiomer demonstrates stronger antihistaminic activity.[1] These differences underscore the importance of enantioselective synthesis and analysis for developing potentially more targeted and effective therapies.

Enantioselective Synthesis of (S)-(+)-Mirtazapine

The synthesis of enantiomerically pure (S)-(+)-mirtazapine hinges on establishing the correct stereochemistry at the chiral center. A common and effective strategy involves the chiral resolution of a key intermediate, followed by a series of reactions to construct the tetracyclic core of the mirtazapine molecule. A well-documented approach begins with the resolution of racemic 1-methyl-3-phenylpiperazine.

Key Synthetic Pathway

A robust method for preparing (S)-(+)-mirtazapine with a high degree of enantiomeric excess has been detailed in the patent literature.[2] This pathway involves the following key transformations:

-

Chiral Resolution of (±)-1-methyl-3-phenylpiperazine: The synthesis of the target enantiomer begins with the separation of the racemic starting material, (±)-1-methyl-3-phenylpiperazine. This is achieved through classical resolution using a chiral resolving agent. (S)-(+)-Anicyphos has been shown to be a particularly effective resolving agent for this purpose.[2] The process involves the diastereoselective crystallization of the salt formed between (S)-1-methyl-3-phenylpiperazine and (S)-(+)-Anicyphos.

-

Condensation with 2-chloro-3-cyanopyridine: The enantiomerically pure (S)-1-methyl-3-phenylpiperazine is then condensed with 2-chloro-3-cyanopyridine. This nucleophilic aromatic substitution reaction forms the crucial C-N bond, linking the piperazine and pyridine rings.

-

Hydrolysis of the Nitrile: The resulting cyanopyridine derivative is subjected to hydrolysis, typically under basic conditions, to convert the nitrile group into a carboxylic acid.

-

Intramolecular Friedel-Crafts Acylation: The carboxylic acid is then activated, for example, by conversion to its acid chloride, and subsequently undergoes an intramolecular Friedel-Crafts acylation to form a ketone. This cyclization step creates one of the rings of the tetracyclic system.

-

Reduction to (S)-(+)-Mirtazapine: The final step involves the reduction of the ketone and the pyridyl ring system to yield (S)-(+)-mirtazapine.

It is crucial to note that the final cyclization step, often carried out with strong acids like concentrated sulfuric acid, can lead to racemization. The use of polyphosphoric acid (PPA) has been found to significantly minimize this racemization, preserving the enantiomeric purity of the final product.

Experimental Protocols

The following tables summarize the experimental conditions for the key steps in the synthesis of (S)-(+)-mirtazapine, based on published procedures.[2]

Table 1: Chiral Resolution of (±)-1-methyl-3-phenylpiperazine

| Step | Reagents and Conditions |

| Salt Formation | (R,S)-1-methyl-3-phenylpiperazine, (S)-(+)-Anicyphos, Water |

| Crystallization | Crystallization from water |

| Liberation of Free Base | Treatment of the diastereomeric salt with a base (e.g., NaOH) |

Table 2: Synthesis of (S)-(+)-Mirtazapine from (S)-1-methyl-3-phenylpiperazine

| Step | Starting Material | Reagents and Conditions | Product |

| Condensation | (S)-1-methyl-3-phenylpiperazine | 2-chloro-3-cyanopyridine | 2-[(2S)-4-methyl-2-phenyl-1-piperazinyl]-3-pyridinecarbonitrile |

| Hydrolysis | 2-[(2S)-4-methyl-2-phenyl-1-piperazinyl]-3-pyridinecarbonitrile | NaOH, Methanol, Reflux | 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid |

| Cyclization (Ketone Formation) | 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid | Thionyl chloride, N,N-dimethylformamide, Dichloromethane; then Aluminum chloride | Ketone intermediate |

| Reduction | Ketone intermediate | Strong reducing agent (e.g., Sodium borohydride in sulfuric acid) | (S)-(+)-Mirtazapine |

Diagram 1: Synthetic Workflow for (S)-(+)-Mirtazapine

Caption: Synthetic workflow for (S)-(+)-mirtazapine via chiral resolution.

Chiral Purity Analysis of Mirtazapine

Ensuring the enantiomeric purity of (S)-(+)-mirtazapine is paramount for its development as a single-enantiomer drug. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), have been developed and validated for the enantioselective analysis of mirtazapine.

High-Performance Liquid Chromatography (HPLC)

HPLC using chiral stationary phases (CSPs) is the most widely employed method for the separation and quantification of mirtazapine enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioseparation capabilities.

Table 3: HPLC Methods for Chiral Purity Analysis of Mirtazapine

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Chiralpak AD | Hexane-Ethanol (98:2, v/v) + 0.1% Diethylamine | 1.2 | 292 | [3] |

| Chiralcel OD-H | Not specified | Not specified | Not specified | [4] |

| Chiralcel OJ-H | Not specified | Not specified | Not specified | [4] |

| Chirobiotic V | Not specified | Not specified | Mass Spectrometry | [5] |

| CHIRALPAK IK-3 | Hexane-Ethanol-Diethylamine (80:20:0.1, v/v/v) | Not specified | Not specified | [6] |

Diagram 2: Experimental Workflow for HPLC Chiral Purity Analysis

Caption: General workflow for HPLC-based chiral purity analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-resolution alternative for the enantioseparation of mirtazapine and its metabolites. The use of chiral selectors in the background electrolyte is essential for achieving separation.

Table 4: Capillary Electrophoresis Method for Chiral Purity Analysis of Mirtazapine

| Parameter | Condition |

| Capillary | Uncoated fused silica (40.2 cm x 75 µM) |

| Background Electrolyte | 6.25 mM borate–25 mM phosphate (pH 2.8) |

| Chiral Selector | 5.5 mg/mL carboxymethyl-β-cyclodextrin |

| Applied Voltage | 16 kV |

| Detection | 200 nm |

| Reference | [7] |

Quantitative Data from a Validated CE Method [7]

| Parameter | Value |

| Linearity Range | 0.5–50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Diagram 3: Logical Relationship in Chiral CE Separation

References

- 1. Mirtazapine synthesis - chemicalbook [chemicalbook.com]

- 2. Mirtazapine and its enantiomers differentially modulate acute thermal nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2008125578A2 - A method for the preparation of mirtazapine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Development of Esmirtazapine for Insomnia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esmirtazapine (ORG 50081) is the (S)-(+)-enantiomer of the tetracyclic antidepressant mirtazapine.[1] It was developed as a potential treatment for insomnia, leveraging a targeted pharmacological profile to improve sleep onset and maintenance.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound for the treatment of primary insomnia. The document details its pharmacological properties, summarizes key clinical trial data in structured tables, outlines experimental protocols, and visualizes its mechanism of action and development workflow. Although the clinical development of this compound was ultimately discontinued for strategic reasons, the data generated provides valuable insights into the role of specific receptor systems in the regulation of sleep and the potential for enantiomer-specific drug development.[1]

Introduction: The Rationale for this compound

The development of this compound was predicated on the known sleep-promoting effects of its parent compound, mirtazapine. Mirtazapine, a racemic mixture, is an effective antidepressant with notable sedative properties, often utilized off-label for insomnia.[3] These sedative effects are primarily attributed to its potent antagonism of the histamine H1 and serotonin 5-HT2A receptors.[4] However, mirtazapine's complex pharmacology, including its interaction with other receptors and its relatively long half-life, can lead to next-day sedation and other side effects.[1]

This compound, the (S)-(+)-enantiomer of mirtazapine, was isolated to capitalize on the beneficial sleep-promoting properties while potentially offering an improved pharmacokinetic and side-effect profile.[1] The rationale was that this compound retained the high affinity for H1 and 5-HT2A receptors, crucial for its hypnotic effects, but might possess a shorter half-life, potentially reducing residual daytime sleepiness.[1][5]

Mechanism of Action

This compound's primary mechanism of action for the treatment of insomnia is its potent antagonism of histamine H1 and serotonin 5-HT2A receptors.[2] It also exhibits antagonist activity at α2-adrenergic receptors.[1]

Histamine H1 Receptor Antagonism

The histaminergic system, particularly neurons originating in the tuberomammillary nucleus of the hypothalamus, plays a crucial role in maintaining wakefulness.[6] Histamine release promotes arousal by acting on H1 receptors in various brain regions. By blocking these receptors, this compound inhibits this wake-promoting signal, leading to sedation and improved sleep initiation and maintenance.[6]

Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor is implicated in the regulation of sleep architecture, particularly in the modulation of slow-wave sleep (SWS).[7] Antagonism of 5-HT2A receptors has been shown to increase SWS, a stage of deep, restorative sleep.[7] By blocking these receptors, this compound is thought to improve sleep quality and consolidation.[2]

Signaling Pathways

The binding of this compound to H1 and 5-HT2A receptors initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the promotion of sleep.

Pharmacological Profile

Receptor Binding Affinity

Table 1: Receptor Binding Profile of Mirtazapine (as a proxy for this compound)

| Receptor | Affinity (Ki) | Reference |

|---|---|---|

| Histamine H1 | High | [8][9] |

| Serotonin 5-HT2A | High | [8][9] |

| Serotonin 5-HT2C | High | [8] |

| α2A-Adrenergic | High | [8] |

| α2C-Adrenergic | High |[8] |

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to the racemic mixture of mirtazapine. Notably, it has a shorter elimination half-life of approximately 10 hours, compared to the 18-40 hours of racemic mirtazapine.[1] This shorter half-life was a key aspect of its development, with the potential to reduce next-day sedation.[1] The metabolism of this compound is primarily hepatic, involving cytochrome P450 enzymes, particularly CYP2D6.[1][10]

Table 2: Pharmacokinetic Parameters of Mirtazapine Enantiomers

| Parameter | (S)-(+)-Esmirtazapine | (R)-(-)-Mirtazapine | Racemic Mirtazapine | Reference |

|---|---|---|---|---|

| Elimination Half-life (t½) | ~10 hours | ~18 hours | 20-40 hours | [1][10] |

| Metabolism | Liver (CYP2D6) | Liver | Liver (CYP1A2, CYP2D6, CYP3A4) |[1][10] |

Clinical Development for Insomnia

This compound underwent several clinical trials to evaluate its efficacy and safety for the treatment of primary insomnia. These studies utilized both objective and subjective measures of sleep.

Key Clinical Trials

A key Phase 3 clinical trial (NCT00631657) was a 6-month, randomized, double-blind, placebo-controlled study in adult outpatients with chronic primary insomnia.[11][12] This was followed by an open-label extension study (NCT00750919).[11] Earlier Phase 2 studies also explored dose-ranging and short-term efficacy.[2]

Efficacy Results

Clinical trials consistently demonstrated that this compound, at doses of 1.5 mg, 3.0 mg, and 4.5 mg, was superior to placebo in improving key sleep parameters.

Table 3: Summary of Efficacy Results from a 6-Week Polysomnography Study

| Parameter | Placebo (Median Decrease) | This compound 3.0 mg (Median Decrease) | This compound 4.5 mg (Median Decrease) | p-value vs. Placebo | Reference |

|---|

| Wake Time After Sleep Onset (WASO) | 20.5 min | 52.0 min | 53.6 min | <0.0001 |[2] |

Table 4: Summary of Efficacy Results from a 6-Month Patient-Reported Outcome Study (NCT00631657)

| Parameter | Placebo (Change from Baseline) | This compound 4.5 mg (Change from Baseline) | Treatment Effect (95% CI) | p-value vs. Placebo | Reference |

|---|

| Total Sleep Time (TST) | - | - | 48.7 min (35.0-62.5) | <0.0001 |[11][13] |

Safety and Tolerability

This compound was generally well-tolerated in clinical trials.[2][13] The most common adverse events were somnolence and weight gain.[13][14] There was no evidence of rebound insomnia upon discontinuation.[2][13]

Table 5: Incidence of Common Adverse Events in a 6-Month Study (NCT00631657)

| Adverse Event | Placebo (n=115) | This compound 4.5 mg (n=342) | Reference |

|---|---|---|---|

| Any Adverse Event | 65.2% | 74.0% | [11] |

| Drug-Related Adverse Events | 31.3% | 53.8% | [11] |

| Somnolence | 3.5% | 14.9% | [5] |

| Weight Gain (≥7% of baseline) | 0.7% | 4.9% |[14] |

Experimental Protocols

Polysomnography (PSG)

Objective sleep parameters in the this compound clinical trials were assessed using standard laboratory-based polysomnography.

-

Methodology: Overnight PSG recordings were conducted in a sleep laboratory. The recordings included electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin and legs. Airflow, respiratory effort, and oxygen saturation were also monitored to rule out sleep-disordered breathing.

-

Scoring: Sleep stages were scored according to the Rechtschaffen and Kales (R&K) criteria or the updated American Academy of Sleep Medicine (AASM) manual.[12][14]

-

Key Parameters Measured:

-

Total Sleep Time (TST): The total duration of sleep during the recording period.

-

Wake After Sleep Onset (WASO): The total time spent awake after sleep has been initiated.

-

Latency to Persistent Sleep (LPS): The time from "lights out" to the first 20 consecutive epochs of sleep.

-

Sleep Efficiency (SE): The ratio of total sleep time to the total time in bed.

-

Patient-Reported Outcomes (PROs)

Subjective sleep parameters were assessed using validated patient-reported outcome questionnaires, most notably the Insomnia Severity Index (ISI).

-

Insomnia Severity Index (ISI): The ISI is a 7-item self-report questionnaire that assesses the patient's perception of insomnia severity over the preceding two weeks.[11]

-

Structure: The questionnaire includes items on the severity of sleep onset, sleep maintenance, and early morning awakening difficulties; satisfaction with current sleep pattern; interference with daily functioning; noticeability of impairment by others; and worry or distress caused by the sleep problem.[11][15]

-

Scoring: Each item is rated on a 5-point Likert scale (0-4), with a total score ranging from 0 to 28. Higher scores indicate greater insomnia severity.[15]

-

0-7: No clinically significant insomnia

-

8-14: Subthreshold insomnia

-

15-21: Clinical insomnia (moderate severity)

-

22-28: Clinical insomnia (severe)

-

-

Conclusion

The development of this compound for insomnia represents a targeted approach to hypnotic drug design, focusing on the specific enantiomer responsible for the desired pharmacological effects. Clinical trials demonstrated that this compound effectively improved both objective and subjective measures of sleep in patients with primary insomnia, with a generally favorable safety profile. Although its development was halted, the research on this compound has contributed significantly to our understanding of the roles of the histaminergic and serotonergic systems in sleep regulation. The data from these studies remain a valuable resource for researchers and drug developers in the ongoing quest for novel and improved treatments for insomnia.

References

- 1. ISI-3: Evaluation of a brief screening tool for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to use the Insomnia Severity Index (ISI) assessment | Headway [headway.co]

- 3. "Polysomnography in insomnia disorder" by Jelena Verkler, Gail Koshorek et al. [scholarlycommons.henryford.com]

- 4. Sleep classification according to AASM and Rechtschaffen and Kales: effects on sleep scoring parameters of children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review of the histamine system and the clinical effects of H1 antagonists: basis for a new model for understanding the effects of insomnia medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Clinical pharmacokinetics of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lurialab.com [lurialab.com]

- 12. ijsm.in [ijsm.in]

- 13. jcsm.aasm.org [jcsm.aasm.org]

- 14. dbc.fmed.edu.uy [dbc.fmed.edu.uy]

- 15. med.upenn.edu [med.upenn.edu]

Esmirtazapine's Role in Treating Menopausal Vasomotor Symptoms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of esmirtazapine, an investigational drug, for the treatment of moderate to severe vasomotor symptoms (VMS) in postmenopausal women. It synthesizes data from key clinical trials, details experimental protocols, and elucidates the proposed mechanism of action through relevant signaling pathways.

Executive Summary

This compound, the (S)-enantiomer of mirtazapine, has been investigated for its potential to alleviate menopausal hot flashes and night sweats. Acting as a potent antagonist at serotonin 5-HT2A and histamine H1 receptors, it targets key pathways implicated in thermoregulatory dysfunction.[1][2] Phase III clinical trials have demonstrated that this compound can significantly reduce the frequency and severity of VMS compared to placebo.[3][4][5] This document provides a comprehensive overview of the available clinical data, the methodologies of the pivotal studies, and the underlying pharmacological mechanisms.

Quantitative Clinical Trial Data

Two identical 12-week, randomized, double-blind, placebo-controlled, multi-arm, parallel-group Phase III studies (Study P012, NCT00560833; Study P013, NCT00535288) evaluated the efficacy and safety of this compound.[3][5] The key efficacy and safety data from these trials are summarized below.

Efficacy Data: Reduction in Vasomotor Symptom Frequency

The co-primary efficacy endpoints included the mean daily frequency of moderate to severe VMS at weeks 4 and 12.[3]

Table 1: Mean Reduction in Daily Frequency of Moderate to Severe Vasomotor Symptoms Compared to Placebo

| Dose | Mean Reduction at Week 4 | Mean Reduction at Week 12 |

| 2.25 mg | Not consistently significant | Not consistently significant |

| 4.5 mg | 1.4 - 2.2 | 1.4 - 2.2 |

| 9.0 mg | Significant reduction | Significant reduction |

| 18.0 mg | Significant reduction | Significant reduction |

Data synthesized from Birkhaeuser et al., 2019.[3][4][5]

Efficacy Data: Reduction in Vasomotor Symptom Severity

The other co-primary efficacy endpoint was the mean daily severity of moderate to severe VMS at weeks 4 and 12.[3]

Table 2: Mean Reduction in Daily Severity of Moderate to Severe Vasomotor Symptoms Compared to Placebo

| Dose | Mean Reduction at Week 4 | Mean Reduction at Week 12 |

| 2.25 mg | Not consistently significant | Not consistently significant |

| 4.5 mg | 0.06 - 0.08 | Not consistently significant |

| 9.0 mg | Significant reduction | Significant reduction (Study P012) |

| 18.0 mg | Significant reduction | Significant reduction (Study P013) |

Data synthesized from Birkhaeuser et al., 2019.[3][4][5]

Safety and Tolerability Data

The most frequently reported adverse events (AEs) were somnolence, fatigue, increased appetite, and weight gain.[4] The incidence of these AEs was generally dose-dependent.

Table 3: Incidence of Common Adverse Events (%) in Study P012

| Adverse Event | Placebo | 2.25 mg | 4.5 mg | 9.0 mg | 18.0 mg |

| Somnolence | ~2% | ~10% | >10% | >10% | >10% |

| Fatigue | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| Increased Appetite | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| Weight Gain | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

Qualitative data from Ivgy-May et al., 2015, and Birkhaeuser et al., 2019.[4][5] Note: Specific percentages for all AEs across all doses were not available in the public search results.

Table 4: Discontinuation Due to Adverse Events (%)

| Study | Placebo | 2.25 mg | 18.0 mg |

| Study P012 | 5.0% | 6.5% | 22.6% |

| Study P013 | 6.4% | 11.7% | 19.0% |

Data from Birkhaeuser et al., 2019.[4]

Experimental Protocols

The pivotal Phase III trials (P012 and P013) followed a standardized protocol to assess the efficacy and safety of this compound for VMS.

Study Design

The studies were 12-week, randomized, double-blind, placebo-controlled, multi-arm, parallel-group trials.[3][5] Participants were randomized to one of five arms: placebo or this compound at doses of 2.25, 4.5, 9.0, or 18.0 mg, administered once daily.[3]

Participant Population

The studies enrolled postmenopausal women who were experiencing moderate to severe VMS.[3] Key inclusion criteria typically required a minimum number of moderate to severe hot flashes per day or week.[6] Exclusion criteria included any clinically relevant abnormal findings during physical, gynecological, and breast examinations, as well as abnormal mammography or cervical smear test results.[7]

Efficacy and Safety Assessments

-

Primary Efficacy Endpoints : The co-primary endpoints were the mean change from baseline in the average daily frequency and severity of moderate to severe VMS at Week 4 and Week 12.[7]

-

Data Collection : Participants recorded the frequency and severity of their VMS on a daily basis using an electronic diary (LogPad).[8]

-

Severity Scoring : The severity of hot flashes was defined as:

-

Mild : Sensation of heat without sweating.

-

Moderate : Sensation of heat with sweating, but able to continue activity.

-

Severe : Sensation of heat with sweating, causing cessation of activity.[8] A severity score was calculated as: (number of moderate hot flashes x 2 + number of severe hot flashes x 3) / total number of moderate and severe hot flashes.[7][8]

-

-

Safety Assessments : Adverse events were recorded throughout the study.[3]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in VMS

This compound's therapeutic effect on VMS is believed to be mediated primarily through its potent antagonism of the serotonin 5-HT2A receptor.[1][9] The narrowing of the thermoneutral zone in menopausal women is thought to be influenced by serotonergic pathways in the hypothalamus. By blocking 5-HT2A receptors, this compound may help to stabilize this thermoregulatory setpoint.[2][10] Additionally, its antagonism of the histamine H1 receptor is a well-established mechanism for its sedative effects, which may contribute to improved sleep in women experiencing night sweats.[1] However, this H1 antagonism is also linked to side effects such as somnolence and weight gain.[1]

Caption: Proposed mechanism of action of this compound in VMS.

Phase III Clinical Trial Workflow

The execution of the Phase III clinical trials for this compound in VMS followed a structured workflow, from participant recruitment to data analysis.

Caption: Workflow of the Phase III this compound VMS clinical trials.

Conclusion

The available data from two large Phase III clinical trials indicate that this compound, at doses of 4.5 mg and higher, is effective in reducing the frequency and severity of moderate to severe menopausal vasomotor symptoms.[3][4][5] The mechanism of action is believed to involve the antagonism of 5-HT2A receptors in the central nervous system, thereby modulating thermoregulation.[1][9] While generally well-tolerated at lower doses, dose-dependent side effects, particularly somnolence, are prevalent and may impact patient adherence at higher therapeutic doses.[4] Further research could focus on optimizing the dose to balance efficacy and tolerability, and to further elucidate the downstream signaling effects of 5-HT2A receptor antagonism in the context of VMS.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Effects of the 5-HT2A antagonist mirtazapine in rat models of thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound treatment of postmenopausal vasomotor symptoms: two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Mirtazapine abolishes hyperthermia in an animal model of serotonin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Esmirtazapine: An In-depth Technical Guide on its Antidepressant Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic compound that was primarily under development for the treatment of insomnia and vasomotor symptoms associated with menopause.[1][2] While its clinical development for these indications was discontinued, its pharmacological profile, which is similar to its parent compound mirtazapine, suggests potential antidepressant effects.[1][3] Mirtazapine is a well-established antidepressant with a unique mechanism of action.[4][5][6] This technical guide provides a comprehensive overview of the inferred preclinical antidepressant effects of this compound, based on its pharmacology and the extensive preclinical data available for mirtazapine. Direct preclinical studies evaluating the antidepressant-like effects of this compound in established animal models are not publicly available.

Core Pharmacology and Inferred Antidepressant Mechanism

This compound is a potent antagonist at several key receptors implicated in the pathophysiology of depression.[1][2] Its primary mechanism of action is believed to involve the enhancement of both noradrenergic and serotonergic neurotransmission through a distinct mechanism compared to typical selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs).[5][6]

Key Pharmacological Actions:

-

α2-Adrenergic Receptor Antagonism: this compound acts as an antagonist at presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons.[1][4] This blockade inhibits the negative feedback mechanism, leading to an increased release of both norepinephrine (NE) and serotonin (5-HT).[4][5]

-

5-HT2A and 5-HT2C Receptor Antagonism: this compound is a potent antagonist of 5-HT2A and 5-HT2C receptors.[1][2] Blockade of these receptors is associated with anxiolytic, sleep-improving, and antidepressant effects.[6] Antagonism of 5-HT2C receptors, in particular, is thought to disinhibit dopaminergic and noradrenergic activity in the prefrontal cortex.

-

Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist, which contributes to its sedative properties.[1][2] This action is particularly relevant for its development in insomnia but may also be beneficial in depressed patients with sleep disturbances.

The combined effect of α2-adrenergic antagonism and 5-HT2/5-HT3 receptor blockade leads to a specific enhancement of 5-HT1A-mediated neurotransmission, which is considered crucial for its antidepressant and anxiolytic effects.[3][4]

Quantitative Data Summary (Inferred from Mirtazapine Preclinical Studies)

The following tables summarize the kind of quantitative data that would be expected from preclinical studies of this compound, based on typical findings for mirtazapine in standard antidepressant screening models.

Table 1: Inferred Efficacy in Animal Models of Depression

| Animal Model | Behavioral Test | Key Parameter | Expected Outcome with this compound |

| Mouse | Forced Swim Test (FST) | Immobility Time | Significant Decrease |

| Mouse | Tail Suspension Test (TST) | Immobility Time | Significant Decrease |

| Rat | Chronic Mild Stress (CMS) | Anhedonia (Sucrose Preference) | Reversal of Stress-Induced Decrease |

| Rat | Learned Helplessness | Escape Failures | Significant Decrease |

Table 2: Inferred Receptor Binding Profile (Ki in nM)

| Receptor | Expected Affinity (Ki) | Reference Compound (Mirtazapine) Ki |

| α2-Adrenergic | < 50 | 15-30 |

| 5-HT2A | < 20 | 5-15 |

| 5-HT2C | < 50 | 20-40 |

| Histamine H1 | < 5 | 1-3 |

| 5-HT3 | < 100 | 50-80 |

| Norepinephrine Transporter (NET) | > 1000 | > 1000 |

| Serotonin Transporter (SERT) | > 1000 | > 1000 |

| Dopamine Transporter (DAT) | > 1000 | > 1000 |

Detailed Experimental Protocols (Hypothetical for this compound)

The following are detailed methodologies for key experiments that would be used to assess the antidepressant-like effects of this compound in a preclinical setting.

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (dissolved in a suitable vehicle, e.g., 0.9% saline with 0.1% Tween 80)

-

Vehicle control

-

Positive control (e.g., Imipramine, 20 mg/kg)

-

Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

-

Video recording and analysis software

Procedure:

-

Habituation (Day 1): Mice are individually placed in the cylinders for a 15-minute pre-swim session. This is to induce a state of behavioral despair for the subsequent test.

-

Drug Administration (Day 2): Mice are randomly assigned to treatment groups (vehicle, this compound at various doses, positive control). The assigned treatment is administered intraperitoneally (i.p.) 30-60 minutes before the test session.

-

Test Session (Day 2): Each mouse is placed in the cylinder for a 6-minute test session. The entire session is video-recorded.

-

Data Analysis: An observer, blind to the treatment conditions, scores the last 4 minutes of the test session for the total duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

Tail Suspension Test (TST) in Mice

Objective: To evaluate the antidepressant-like properties of this compound by measuring its effect on the duration of immobility in mice suspended by their tails.

Materials:

-

Male CD-1 mice (8-10 weeks old)

-

This compound (dissolved in a suitable vehicle)

-

Vehicle control

-

Positive control (e.g., Desipramine, 30 mg/kg)

-

Tail suspension apparatus (a horizontal bar from which mice can be suspended by their tails using adhesive tape)

-

Automated tail suspension monitoring system or video recording equipment

Procedure:

-

Drug Administration: Mice are randomly assigned to treatment groups and administered the respective treatment (i.p.) 30-60 minutes prior to the test.

-

Test Session: Each mouse is suspended by its tail from the horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The duration of the test is 6 minutes.

-

Data Analysis: The total duration of immobility during the 6-minute test period is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. Automated systems can be used for more objective scoring.

Mandatory Visualizations

Signaling Pathway of this compound's Antidepressant Action

Caption: Inferred mechanism of this compound's antidepressant action.

Experimental Workflow for Preclinical Antidepressant Screening

Caption: Standard workflow for preclinical antidepressant drug screening.

Although direct preclinical studies on the antidepressant effects of this compound are not available in the public domain, its pharmacological profile strongly suggests that it possesses antidepressant properties analogous to its parent compound, mirtazapine. The proposed mechanism of action, involving the enhancement of noradrenergic and specific serotonergic neurotransmission through α2-adrenergic and 5-HT2/3 receptor antagonism, provides a solid rationale for its potential efficacy in treating major depressive disorder. Further preclinical investigations using the standard behavioral models outlined in this guide would be necessary to definitively characterize its antidepressant-like activity and therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Review of the results from clinical studies on the efficacy, safety and tolerability of mirtazapine for the treatment of patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A risk-benefit assessment of mirtazapine in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Esmirtazapine: A Technical Examination of its Binding Affinity and Signaling at 5-HT2A and H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic compound that was under development for the treatment of insomnia and vasomotor symptoms associated with menopause.[1] Its therapeutic potential is largely attributed to its potent antagonist activity at serotonin 2A (5-HT2A) and histamine H1 (H1) receptors.[2][3] This technical guide provides an in-depth analysis of the receptor binding affinity of this compound at these two key receptors, details the experimental protocols for determining such affinities, and illustrates the associated downstream signaling pathways.

While specific quantitative binding data for the isolated (S)-(+)-enantiomer (this compound) is not widely available in public literature, it has been reported that this compound possesses a stronger and more selective affinity for the 5-HT2A and H1 receptors compared to its (R)-(-)-enantiomer.[3][4] Furthermore, studies on the racemic mixture, mirtazapine, provide valuable insight into the high-affinity binding of its enantiomers.

Quantitative Receptor Binding Affinity

The binding affinity of a compound to a receptor is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following tables summarize the available quantitative binding data for racemic mirtazapine at the human 5-HT2A and H1 receptors. This data serves as a strong indicator of the high affinity of this compound for these targets.

Table 1: Receptor Binding Affinity of Racemic Mirtazapine at the 5-HT2A Receptor

| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | Reference |

| Mirtazapine | Human 5-HT2A | [3H]ketanserin | Radioligand Binding | 8.2 | [5] |

| Mirtazapine | Human 5-HT2A | [125I]R91150 | Radioligand Binding | 69 | [5] |

Table 2: Receptor Binding Affinity of Racemic Mirtazapine at the H1 Receptor

| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | Reference |

| Mirtazapine | Human H1 | [3H]pyrilamine | Radioligand Binding | 1.6 | [5] |

Experimental Protocols

The determination of receptor binding affinity is predominantly conducted through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from a receptor by a test compound.

5-HT2A Receptor Binding Assay

A standard experimental protocol for determining the binding affinity of a compound at the 5-HT2A receptor involves a competitive radioligand binding assay using [3H]ketanserin.

1. Materials and Reagents:

-

Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin or spiperone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

2. Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, set up triplicate wells for total binding (membranes, [3H]ketanserin, and assay buffer), non-specific binding (membranes, [3H]ketanserin, and excess unlabeled antagonist), and competitive binding (membranes, [3H]ketanserin, and varying concentrations of the test compound).

-

Initiate the binding reaction by adding the cell membrane preparation to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H1 Receptor Binding Assay

A similar protocol is employed for determining binding affinity at the H1 receptor, commonly using [3H]pyrilamine or [3H]mepyramine as the radioligand.

1. Materials and Reagents:

-

Receptor Source: Membranes from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

-

Radioligand: [3H]pyrilamine or [3H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin or diphenhydramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

2. Procedure: The procedure is analogous to the 5-HT2A receptor binding assay, with the substitution of the H1 receptor preparation and the corresponding radioligand and non-specific binding control.

3. Data Analysis: The data analysis follows the same principles as the 5-HT2A assay to determine the IC50 and subsequently the Ki value for the test compound at the H1 receptor.

Signaling Pathways

Both the 5-HT2A and H1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Antagonism of these receptors by this compound blocks the initiation of their respective signaling cascades.

5-HT2A and H1 Receptor Signaling Pathway

Upon agonist binding, both 5-HT2A and H1 receptors activate the Gq/11 protein. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Conclusion

This compound is a potent antagonist of both 5-HT2A and H1 receptors, a characteristic that underlies its therapeutic potential. While specific quantitative binding affinities for this compound are not readily found in public literature, data from its racemic parent compound, mirtazapine, confirm high-affinity binding to these receptors. Furthermore, qualitative descriptions indicate that this compound has a superior affinity profile compared to its R(-)-enantiomer. The antagonism of these Gq/11-coupled receptors effectively blocks the downstream signaling cascade involving Phospholipase C, IP3, and DAG, thereby modulating neuronal activity. The standardized and robust nature of radioligand binding assays provides a reliable method for quantifying the receptor binding characteristics of this compound and similar compounds in drug development and research settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in non-elderly adult patients with primary insomnia: efficacy and safety from a randomized, 6-week sleep laboratory trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application [mdpi.com]

- 5. Racemic intrathecal mirtazapine but not its enantiomers acts anti-neuropathic after chronic constriction injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Properties of Mirtazapine and Its Clinical Implications: A Technical Guide

Introduction

Mirtazapine, a tetracyclic antidepressant, is a cornerstone in the management of major depressive disorder and is also utilized for various off-label indications such as insomnia and anxiety disorders.[1] Marketed as a racemic mixture, it comprises equal parts of (S)-(+)- and (R)-(-)-enantiomers. These enantiomers, while structurally mirror images, exhibit distinct pharmacological and pharmacokinetic profiles that collectively contribute to the overall therapeutic efficacy and side-effect profile of the drug. This technical guide provides an in-depth exploration of the enantioselective properties of mirtazapine, its clinical ramifications, and the experimental methodologies employed in its characterization.

Enantioselective Pharmacodynamics

The therapeutic action of mirtazapine is primarily attributed to its antagonist activity at various neurotransmitter receptors. This interaction is highly enantioselective, with each stereoisomer displaying a unique binding affinity for different receptor subtypes.

The (S)-(+)-enantiomer is predominantly responsible for the antagonism of serotonin 5-HT2A and 5-HT2C receptors.[2] In contrast, the (R)-(-)-enantiomer is the key antagonist at the 5-HT3 receptor.[2] Both enantiomers contribute to the blockade of α2-adrenergic and histamine H1 receptors, although the (S)-(+)-enantiomer demonstrates more potent antihistaminic activity.[2] This multifaceted receptor interaction profile classifies mirtazapine as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[3]

Data Presentation: Receptor Binding Affinities

The following table summarizes the enantioselective binding affinities (Ki) of mirtazapine's enantiomers for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | (S)-(+)-Mirtazapine Ki (nM) | (R)-(-)-Mirtazapine Ki (nM) | Racemic Mirtazapine Ki (nM) |

| Serotonin 5-HT2A | Responsible for antagonism[2] | - | Potent antagonist |

| Serotonin 5-HT2C | Responsible for antagonism[2] | - | Potent antagonist |

| Serotonin 5-HT3 | - | Responsible for antagonism[2] | Potent antagonist |

| Histamine H1 | Stronger antagonist[2] | Contributes to antagonism[2] | Potent antagonist |

| α2-Adrenergic | Contributes to antagonism[2] | Contributes to antagonism[2] | Potent antagonist[3] |

Signaling Pathways and Mechanism of Action

The enantioselective antagonism of mirtazapine at α2-adrenergic and various serotonin receptors initiates a cascade of downstream signaling events that underpin its antidepressant effects.

Enantioselective Pharmacokinetics

Mirtazapine's pharmacokinetics are stereoselective, with notable differences in the absorption, metabolism, and elimination half-life of its enantiomers.[4][5]

Data Presentation: Pharmacokinetic Parameters

| Parameter | (S)-(+)-Mirtazapine | (R)-(-)-Mirtazapine |

| Absorption Rate Constant | 0.2 min-1[6] | 0.08 min-1[6] |

| Elimination Half-life (t1/2) | 9.9 ± 3.1 hours[4][5] | 18.0 ± 2.5 hours[4][5] |

| Metabolism | Primarily via CYP2D6 and CYP1A2[7][8] | Less dependent on CYP2D6[6][9] |

| Plasma Concentration | Lower steady-state concentrations[4][5] | Higher steady-state concentrations[4][5] |

The metabolism of mirtazapine is primarily hepatic, involving cytochrome P450 enzymes. The (S)-(+)-enantiomer is preferentially metabolized by CYP2D6, leading to a shorter half-life and lower plasma concentrations compared to the (R)-(-)-enantiomer.[6][9] This stereoselective metabolism can be influenced by an individual's CYP2D6 genotype, with poor metabolizers exhibiting higher plasma levels of the (S)-(+)-enantiomer.[4][5]

Clinical Implications

The distinct pharmacodynamic and pharmacokinetic profiles of mirtazapine's enantiomers have significant clinical implications, influencing both its therapeutic effects and its side-effect profile.

-

Antidepressant and Anxiolytic Effects : The antagonism of α2-adrenergic receptors by both enantiomers, leading to enhanced noradrenergic and serotonergic neurotransmission, is central to mirtazapine's antidepressant and anxiolytic properties.[3][10] The (S)-(+)-enantiomer's blockade of 5-HT2A and 5-HT2C receptors is also thought to contribute to these effects.[2]

-

Sedation and Appetite Stimulation : The potent antihistaminic activity, particularly of the (S)-(+)-enantiomer, is responsible for the sedative and appetite-stimulating effects of mirtazapine.[2] These properties can be advantageous in depressed patients with insomnia and poor appetite.

-

Gastrointestinal Tolerability : The (R)-(-)-enantiomer's antagonism of the 5-HT3 receptor contributes to a lower incidence of nausea and other gastrointestinal side effects commonly associated with serotonergic antidepressants.[2]

-

Analgesic Properties : Preclinical studies suggest that the (R)-(-)-enantiomer may be primarily responsible for the antinociceptive effects of racemic mirtazapine, indicating its potential for development as an enantiomerically pure analgesic.[11]

Experimental Protocols

The characterization of mirtazapine's enantioselective properties relies on a variety of sophisticated experimental techniques.

Chiral Separation of Mirtazapine Enantiomers

A common method for the enantioselective analysis of mirtazapine in biological matrices is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[12][13][14]

Protocol: HPLC-Based Enantiomeric Separation [12][14]

-

Sample Preparation: Perform a liquid-liquid extraction of mirtazapine from plasma using an organic solvent such as toluene.

-

Chromatographic System: Utilize an HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak AD, 250 mm x 4.6 mm, 10 µm particle size).

-

Mobile Phase: Employ an isocratic mobile phase, for instance, a mixture of hexane and ethanol (e.g., 98:2, v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.

-

Flow Rate: Set the flow rate to approximately 1.2 mL/min.

-

Detection: Monitor the eluent using a UV detector at a wavelength of 292 nm.

-

Quantification: Determine the concentrations of the (S)-(+)- and (R)-(-)-enantiomers by comparing their peak areas to those of known standards.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15][16]

Protocol: Competitive Radioligand Binding Assay [17]

-

Membrane Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., 5-HT2A).

-

Assay Buffer: Use an appropriate assay buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (e.g., (S)-mirtazapine or (R)-mirtazapine).

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 37°C).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Future Directions and Conclusion

The distinct pharmacological and pharmacokinetic profiles of mirtazapine's enantiomers highlight the potential for the development of enantiopure drugs. Esmirtazapine, the (S)-(+)-enantiomer, has been investigated for the treatment of insomnia and vasomotor symptoms.[18][19] A deeper understanding of the specific contributions of each enantiomer to the overall therapeutic effect and side-effect profile of racemic mirtazapine could pave the way for more targeted and personalized treatment strategies in psychiatry and beyond. This technical guide underscores the critical importance of considering stereochemistry in drug development and clinical practice.

References

- 1. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mirtazapine - Wikipedia [en.wikipedia.org]

- 3. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics of Mirtazapine | Semantic Scholar [semanticscholar.org]

- 5. Clinical pharmacokinetics of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of mirtazapine: enantioselective effects of the CYP2D6 ultra rapid metabolizer genotype and correlation with adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Mirtazapine and its enantiomers differentially modulate acute thermal nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New method for the chiral evaluation of mirtazapine in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. chiraltech.com [chiraltech.com]

- 19. chromatographyonline.com [chromatographyonline.com]

Esmirtazapine Half-Life in Diverse Patient Populations: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic compound that was under investigation for the treatment of insomnia and vasomotor symptoms associated with menopause.[1] Its primary mechanism of action involves antagonism of histamine H1 and serotonin 5-HT2A receptors. A key pharmacokinetic characteristic of this compound is its relatively short half-life of approximately 10 hours in the general adult population, which is considerably shorter than that of the racemic mirtazapine (18-40 hours).[1] This shorter half-life is a potentially advantageous feature for indications like insomnia, as it may reduce the likelihood of next-day sedation. However, the metabolism of this compound is subject to genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme system, which can lead to significant inter-individual variability in its half-life.[1] This whitepaper provides a comprehensive overview of the available data on the half-life of this compound and its parent compound, mirtazapine, in various patient populations, details relevant experimental protocols, and illustrates key pathways and workflows.

Pharmacokinetic Profile: Half-Life Data

The elimination half-life of a drug is a critical parameter in determining dosing frequency and predicting the time to reach steady-state concentrations. For this compound, this parameter is influenced by several factors, including genetics and patient-specific physiological conditions.

General Adult Population

In the general adult population, this compound exhibits a half-life of approximately 10 hours.[1] This is in contrast to the racemic mixture, mirtazapine, which has a more variable and longer half-life of 20 to 40 hours.[2]

Impact of Genetic Polymorphisms

The metabolism of this compound is significantly influenced by genetic polymorphisms in the CYP2D6 enzyme. Individuals who are poor metabolizers (PMs) for CYP2D6 are expected to have a considerably longer this compound half-life.[1] Studies on the enantiomers of mirtazapine have shown that for the (S)-(+)-enantiomer (this compound), the area under the concentration-time curve (AUC) is significantly larger in CYP2D6 poor metabolizers compared to extensive metabolizers (EMs), leading to a corresponding longer half-life.[3]

Special Populations

Direct quantitative data on the half-life of this compound in special populations such as the elderly, and patients with renal or hepatic impairment, are limited in publicly available literature. However, data from studies on racemic mirtazapine can provide valuable insights into the expected pharmacokinetic alterations of this compound in these groups.

Table 1: Half-Life of this compound and Mirtazapine in Various Patient Populations

| Patient Population | Drug | Half-Life (hours) | Key Considerations |

| General Adult Population | This compound | ~10 | Shorter half-life compared to racemic mirtazapine.[1] |

| Mirtazapine (racemate) | 20 - 40 | ||

| CYP2D6 Poor Metabolizers | This compound | Longer than 10 | Expected to be significantly prolonged.[1] |

| (S)-(+)-mirtazapine | Longer than 9.9 | AUC is 79% larger in PMs compared to EMs.[3] | |

| Elderly | Mirtazapine (racemate) | Longer than 20-40 | Pharmacokinetic studies revealed a decreased clearance in the elderly.[4] |

| Renal Impairment (Moderate) | Mirtazapine (racemate) | ~30% decrease in clearance | GFR = 11–39 mL/min/1.73 m².[5] |

| Renal Impairment (Severe) | Mirtazapine (racemate) | ~50% decrease in clearance | GFR = <10 mL/min/1.73 m².[5] |

| Hepatic Impairment | Mirtazapine (racemate) | ~30% decrease in oral clearance | Following a single 15-mg oral dose.[6] |

Note: Data for Elderly, Renal Impairment, and Hepatic Impairment are for racemic mirtazapine and serve as a proxy for this compound due to the lack of specific data.

Experimental Protocols

The determination of a drug's half-life is a fundamental component of pharmacokinetic studies. The following sections outline typical methodologies employed in clinical trials to ascertain the half-life of compounds like this compound.

Study Design for Half-Life Determination

A common approach to determine the half-life of a drug is through a single-dose, open-label pharmacokinetic study in a cohort of healthy volunteers. A crossover design may also be used, particularly when comparing different formulations or doses.

Protocol Outline:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and known allergies to the study drug or related compounds.

-

Dosing: A single oral dose of this compound is administered to the subjects after an overnight fast.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule might include pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

-

Plasma Analysis: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis. The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including the elimination rate constant (kₑ) and the terminal half-life (t½). The half-life is calculated using the formula: t½ = 0.693 / kₑ .

Studies in Special Populations

To investigate the pharmacokinetics in special populations, dedicated studies are conducted.

-

Elderly Subjects: A parallel-group study comparing the pharmacokinetics of this compound in a cohort of elderly subjects (typically >65 years old) to a cohort of younger healthy adults.

-

Renal Impairment: A study involving cohorts of subjects with varying degrees of renal impairment (e.g., mild, moderate, severe) and a control group with normal renal function. Renal function is typically assessed by measuring creatinine clearance.

-

Hepatic Impairment: A study involving cohorts of subjects with varying degrees of hepatic impairment (e.g., mild, moderate, severe, often classified using the Child-Pugh score) and a control group with normal hepatic function.

Visualizations: Pathways and Workflows

This compound Signaling Pathway

This compound exerts its therapeutic effects through its interaction with several key receptors in the central nervous system. The following diagram illustrates its primary mechanism of action.

Experimental Workflow for Half-Life Determination

The process of determining the half-life of a drug in a clinical study follows a structured workflow, from patient recruitment to data analysis.

Conclusion